2-((6-Bromopyridin-2-yl)oxy)acetonitrile
Overview
Description
“2-((6-Bromopyridin-2-yl)oxy)acetonitrile” is an organic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is typically used in scientific research, particularly in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=NC(=C1)Br)OCC#N . This indicates that the compound contains a bromopyridinyl group attached to an acetonitrile group via an oxygen atom .Scientific Research Applications
Palladium-Catalyzed Cyclization
One study discusses the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile under carbon monoxide pressure, using a palladium catalyst. This process produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's role in synthesizing complex chemical structures (Cho & Kim, 2008).
Synthesis and Characterization of Pyridinium Compounds
Another research involves the preparation of 2-aminopyridinium tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) from acetonitrile solutions, indicating the compound's utility in forming complex metal-organic frameworks (Luque et al., 1997).
Photochemistry of Bromonaphthols
A study on the photochemistry of 6-bromo-2-naphthols in acetonitrile highlights the compound's relevance in the field of photochemistry and the formation of electrophilic carbene intermediates (Pretali et al., 2009).
Crystal Structure Analysis
Research on the crystal structure of fluroxypyr, a pyridine herbicide, provides insights into how such compounds can be analyzed for their molecular and crystal structures (Park et al., 2016).
Antibacterial Activity of Pyridine Derivatives
A study on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridine, underscores the compound's potential in creating antimicrobial agents (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCKYRXPOEAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733457 | |
Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545426-95-7 | |
Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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